molecular formula C20H23FO4 B4911880 1-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene

1-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene

Cat. No.: B4911880
M. Wt: 346.4 g/mol
InChI Key: BTHVADWQNMZCIM-UHFFFAOYSA-N
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Description

1-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene is an organic compound that belongs to the class of phenylpropanes. These compounds are characterized by a phenyl group attached to a propane chain. This specific compound is notable for its complex structure, which includes multiple ether linkages and a fluorine atom, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Preparation of 2-(2-Fluorophenoxy)ethanol: This intermediate is synthesized by reacting 2-fluorophenol with ethylene oxide under basic conditions.

    Formation of 2-[2-(2-Fluorophenoxy)ethoxy]ethanol: The intermediate from the first step is further reacted with ethylene glycol in the presence of a catalyst to form the desired ether linkage.

    Final Coupling: The final step involves coupling the intermediate with 2-methoxy-4-prop-2-enylbenzene under specific reaction conditions to form the target compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the prop-2-enyl group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or ether linkages, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and ether linkages can influence its binding affinity and selectivity. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar compounds to 1-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene include:

    1-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene: This compound has a similar structure but with a methyl group instead of a prop-2-enyl group.

    1-[2-[2-(4-Fluorophenoxy)ethoxy]ethoxy]-2-methoxybenzene: This compound has a fluorine atom at the para position of the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the prop-2-enyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-[2-[2-(2-fluorophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FO4/c1-3-6-16-9-10-19(20(15-16)22-2)25-14-12-23-11-13-24-18-8-5-4-7-17(18)21/h3-5,7-10,15H,1,6,11-14H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHVADWQNMZCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCOCCOC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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